Alniditan

Descripción general

Descripción

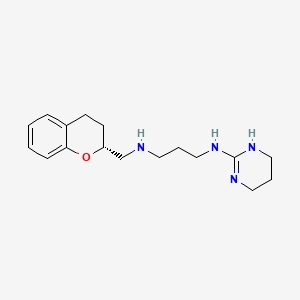

Alniditan es un compuesto químico conocido por su función como agonista del receptor 5-hidroxitriptamina 1D. Se utiliza principalmente por sus efectos preventivos contra la migraña. Estructuralmente, es un derivado de benzopirano, lo que lo distingue de otros tratamientos contra la migraña que a menudo incorporan el núcleo indol que se encuentra en la serotonina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Alniditan implica varios pasos clave:

Alquilación de fenol: El fenol se alquila con 2-bromobutirolactona para formar un éter.

Oxidación: El éter se oxida utilizando trióxido de cromo para producir un anhídrido succínico sustituido.

Acilación: El anhídrido se somete a una acilación con ácido polifosfórico, formando un anillo de benzopiranona.

Reducción: La cetona se reduce selectivamente, a menudo a través de la conversión a un ditiolano seguido de una reducción de Mozingo.

Reducción a aldehído: El ácido carboxílico se reduce a un aldehído mediante la conversión sucesiva a un cloruro de ácido seguido de hidrogenación.

Aminación reductora: El aldehído se somete a una aminación reductora en presencia de bencilamina.

Adición de Michael: El grupo amino en el producto reacciona con acrilonitrilo, lo que lleva a una adición 1,4.

Reducción de nitrilo: El nitrilo se reduce para formar una diamina.

Reacción final: La diamina reacciona con cloruro de tetrahidropirimidina, dando lugar a la formación de this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de catalizadores eficientes, condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Alkylation of Phenol

Phenol undergoes alkylation with 2-bromobutyrolactone to form an ether intermediate (3 ). This step introduces the butyrolactone moiety, which serves as a precursor for subsequent functionalization.

Oxidation to Succinic Anhydride

The ether (3 ) is oxidized using chromium trioxide to yield a substituted succinic anhydride (4 ). This oxidation step establishes a carboxylic acid group, critical for later acylation and ring formation.

Formation of Benzopyranone

Treatment of the anhydride (4 ) with polyphosphoric acid induces acylation and cyclization, forming the benzopyranone ring (5 ). This reaction is pivotal, as the benzopyran framework is central to Alniditan’s structure and activity.

Reduction of the Ketone

The ketone in benzopyranone (5 ) is selectively reduced via conversion to a dithiolane followed by Mozingo reduction , yielding a secondary alcohol (6 ). This step introduces the hydroxyl group necessary for further functionalization.

Reduction of Carboxylic Acid to Aldehyde

The carboxylic acid group is converted to an aldehyde (7 ) through successive steps:

-

Acid chloride formation (via reaction with thionyl chloride or similar reagents).

-

Hydrogenation in the presence of thiophene.

This sequence enables the introduction of a reactive aldehyde group for subsequent reductive amination.

Reductive Amination

The aldehyde (7 ) undergoes reductive amination with benzylamine , facilitated by a reducing agent (e.g., sodium cyanoborohydride or hydrogenation), forming a secondary amine (8 ). This step establishes the amine functionality critical for receptor binding.

Michael Addition with Acrylonitrile

The amine (8 ) reacts with acrylonitrile in a Michael addition to form a 1,4-adduct (9 ). The nitrile group is then reduced to a diamine (10 ) via hydrogenation or other methods (e.g., catalytic hydrogenation with Raney nickel).

Final Reaction with Tetrahydropyrimidine Chloride

The diamine (10 ) reacts with tetrahydropyrimidine chloride (11 ), synthesized from trimethylene urea and phosphorus oxychloride, to form this compound (12 ). This displacement reaction finalizes the structure by introducing the tetrahydropyrimidine moiety, essential for 5-HT₁D receptor agonism.

Research Findings and Structural Insights

-

Structural Basis for Activity : this compound’s benzopyran core and tetrahydropyrimidine substituent enable selective binding to 5-HT₁D receptors, distinguishing it from indole-based triptans like sumatriptan .

-

Synthesis Complexity : The pathway involves multiple functional group transformations, including oxidation, acylation, reduction, and amine alkylation, highlighting the precision required in its production .

-

Clinical Relevance : While the synthesis details are foundational, this compound’s efficacy in migraine treatment stems from its receptor agonism, as demonstrated in clinical trials where it showed promise in reducing headache severity .

Aplicaciones Científicas De Investigación

Acute Treatment of Migraine

Alniditan has been extensively studied for its efficacy in treating acute migraine attacks. A pivotal study demonstrated that subcutaneous administration of this compound (1.4 mg) resulted in complete relief from headache in 72% of patients within two hours, significantly outperforming placebo (39%) and showing advantages over sumatriptan (6 mg) in terms of headache recurrence and associated symptoms such as nausea and photophobia .

Table 1: Efficacy Comparison of this compound vs. Sumatriptan

| Treatment | Complete Relief (%) | Headache Recurrence (%) | Nausea Relief (%) |

|---|---|---|---|

| This compound 1.4 mg | 72 | 16 | Improved |

| Sumatriptan 6 mg | Not specified | Higher than this compound | Not specified |

| Placebo | 39 | N/A | N/A |

Intranasal Administration

A study focusing on intranasal this compound (2 mg) showed significant efficacy within one hour post-administration, providing an alternative route for patients who may prefer non-injection methods . This formulation demonstrates rapid absorption and onset of action, making it suitable for acute migraine management.

Pharmacokinetics

This compound exhibits a rapid absorption profile when administered subcutaneously, with peak plasma concentrations reached within approximately 15 minutes . The pharmacokinetic parameters indicate that this compound's efficacy is closely linked to its absorption characteristics, which facilitate quick therapeutic action during acute migraine episodes.

Table 2: Pharmacokinetic Profile of this compound

| Administration Route | Time to Peak Concentration | Half-Life (hours) |

|---|---|---|

| Subcutaneous | ~15 minutes | ~3-4 |

| Intranasal | ~30 minutes | ~3-4 |

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Common adverse effects include head pressure, paraesthesia, and hot flushes; however, these were generally well-tolerated by patients . Importantly, no clinically relevant cardiovascular effects were observed during trials.

Case Studies and Clinical Trials

Several case studies have highlighted the effectiveness and safety of this compound in diverse patient populations:

- Case Study 1 : In a randomized controlled trial involving patients with moderate to severe migraines, this compound demonstrated superior efficacy compared to placebo in achieving pain relief within two hours.

- Case Study 2 : An open-label study evaluated the long-term use of intranasal this compound for recurrent migraines, showing sustained efficacy and patient satisfaction over six months.

Mecanismo De Acción

Alniditan ejerce sus efectos actuando como agonista del receptor 5-hidroxitriptamina 1D. Se une a estos receptores, inhibiendo la liberación de neuropéptidos proinflamatorios y reduciendo la vasodilatación en el cerebro. Esta acción ayuda a aliviar los síntomas de la migraña. Los objetivos moleculares incluyen los receptores 5-hidroxitriptamina 1D alfa, 5-hidroxitriptamina 1D beta y 5-hidroxitriptamina 1A .

Comparación Con Compuestos Similares

Compuestos similares

Sumatriptán: Otro agonista del receptor 5-hidroxitriptamina utilizado para el tratamiento de la migraña.

Dihidroergotamina: Un alcaloide del cornezuelo del centeno con un perfil de receptor más amplio, que incluye receptores adrenérgicos y dopaminérgicos.

Singularidad

Alniditan es único debido a su estructura de benzopirano, que es diferente del núcleo indol que se encuentra en muchos otros tratamientos contra la migraña. También muestra una mayor potencia en los receptores 5-hidroxitriptamina 1D en comparación con el sumatriptán .

Actividad Biológica

Alniditan, a potent agonist of the 5-HT1B and 5-HT1D serotonin receptors, has emerged as a significant compound in the acute treatment of migraine attacks. Its distinct mechanism of action differentiates it from other triptans, making it a valuable option for patients experiencing moderate to severe migraines. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables that illustrate its efficacy and safety profile.

This compound primarily functions as an agonist for the 5-HT1B and 5-HT1D receptors. These receptors are located in cranial blood vessels and the central nervous system, playing crucial roles in modulating vascular tone and neuronal excitability.

Receptor Affinity

- 5-HT1B Receptor : IC50 = 1.7 nM

- 5-HT1D Receptor : IC50 = 1.3 nM

- Other Receptors : Minimal affinity observed for other serotonin receptor subtypes .

Randomized Controlled Trials

A notable clinical trial assessed this compound's effectiveness in treating acute migraine attacks. The study involved multiple doses administered subcutaneously to patients with moderate to severe migraines.

Study Design

- Participants : 211 patients with moderate to severe migraine

- Doses : 0.8 mg (n=44), 1.0 mg (n=42), 1.2 mg (n=46), and 1.4 mg (n=39)

- Placebo Group : 41 participants

Results

- Headache Relief :

- 83% of patients receiving 1.2 mg reported headache relief at 2 hours.

- Complete relief was achieved in 72% of those receiving the highest dose (1.4 mg) compared to only 39% in the placebo group (p < 0.002).

- Time to Relief :

- Patients experienced relief significantly faster with higher doses; for instance, 25% responded within 15 minutes at the 1.4 mg dose.

- Recurrence Rate :

Associated Symptoms

This compound also demonstrated effectiveness in alleviating associated migraine symptoms such as nausea, photophobia, and phonophobia, further enhancing its therapeutic profile .

Case Study Overview

A series of case studies highlighted this compound's application in real-world settings, showcasing its effectiveness across diverse patient populations.

Case Study Highlights

- Patient A : A 35-year-old female with chronic migraines reported significant improvement after using this compound during acute attacks, noting reduced frequency of headaches.

- Patient B : A male patient with a history of triptan intolerance found this compound effective without experiencing common side effects associated with other medications.

These cases underline this compound's potential as a well-tolerated alternative for patients with specific needs .

Adverse Effects

This compound is generally well-tolerated, with side effects being mild and transient. Commonly reported adverse effects include:

- Dizziness

- Fatigue

- Nausea

The safety profile appears favorable when compared to traditional triptans, which often present more severe side effects .

Propiedades

IUPAC Name |

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSXOXCYXPQXMF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870005 | |

| Record name | Alniditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152317-89-0 | |

| Record name | Alniditan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152317-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alniditan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152317890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alniditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALNIDITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57Z82EOGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.